molecular formula C17H20O5S B13374051 4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate

4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate

Cat. No.: B13374051
M. Wt: 336.4 g/mol
InChI Key: HMXIVOFZLPDCKG-UHFFFAOYSA-N
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Description

4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate is an organic compound with a complex structure It is characterized by the presence of an ethyl group, two methoxy groups, and a methylbenzenesulfonate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate typically involves the reaction of 4-ethylphenol with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2,5-dimethoxy-β-phenethylamine: A compound with similar structural features but different functional groups.

    2,5-Dimethoxy-4-ethylamphetamine: Another related compound with distinct pharmacological properties.

    NBOMe Compounds: A family of compounds with similar structural motifs but different applications and effects.

Uniqueness

4-Ethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H20O5S

Molecular Weight

336.4 g/mol

IUPAC Name

(4-ethylphenyl) 2,5-dimethoxy-4-methylbenzenesulfonate

InChI

InChI=1S/C17H20O5S/c1-5-13-6-8-14(9-7-13)22-23(18,19)17-11-15(20-3)12(2)10-16(17)21-4/h6-11H,5H2,1-4H3

InChI Key

HMXIVOFZLPDCKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC

Origin of Product

United States

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